![molecular formula C16H16BrN3O2S B251573 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as BMT-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BMT-1 works by inhibiting the activity of a protein called N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and division.
作用機序
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide works by binding to the active site of NMT and inhibiting its activity. NMT is involved in the co-translational myristoylation of proteins, which is required for their proper localization and function. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide disrupts this process, leading to the accumulation of mislocalized and dysfunctional proteins in cells. This ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on NMT, with minimal effect on other cellular processes. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including respiratory syncytial virus (RSV) and dengue virus.
実験室実験の利点と制限
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for NMT and a selective inhibitory effect, making it a useful tool for studying the role of NMT in cellular processes. However, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide also has some limitations. It is not specific to a particular type of cancer or virus, and its effectiveness may vary depending on the cellular context. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One area of focus is the development of more potent and selective NMT inhibitors, which could be used for the treatment of specific types of cancer or viral infections. Another area of focus is the study of the cellular mechanisms underlying the selective inhibitory effect of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide on cancer cells and viruses. This could lead to a better understanding of the role of NMT in these processes and the development of new therapeutic strategies. Finally, the use of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in combination with other cancer therapies or antiviral agents could be explored to enhance their efficacy and reduce side effects.
合成法
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methylpyridin-2-amine with thiophosgene to form 5-bromo-6-methylpyridin-2-yl isothiocyanate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to form the final product, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to produce high yields of pure N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, making it suitable for use in scientific research.
科学的研究の応用
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in cancer treatment, as NMT is overexpressed in many types of cancer cells. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of viral infections, as NMT is required for the replication of certain viruses.
特性
分子式 |
C16H16BrN3O2S |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-5-4-6-11(14(9)22-3)15(21)20-16(23)19-13-8-7-12(17)10(2)18-13/h4-8H,1-3H3,(H2,18,19,20,21,23) |
InChIキー |
ORPZBQFYSLFJON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



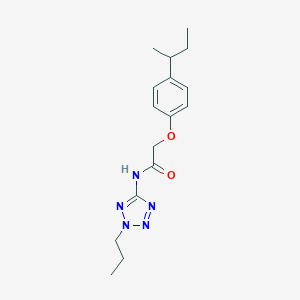
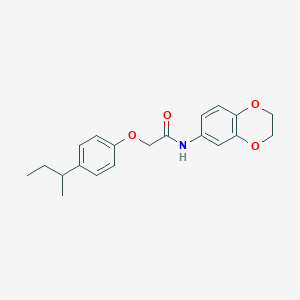
![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)



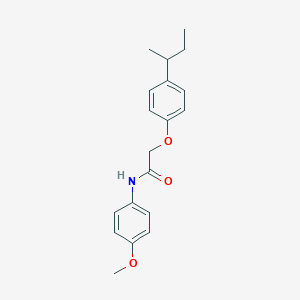

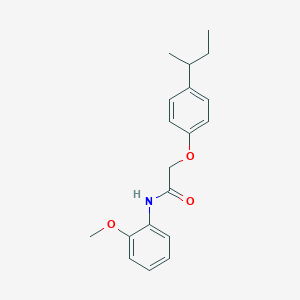
![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

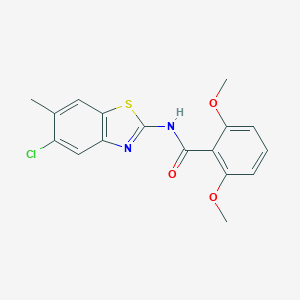
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
